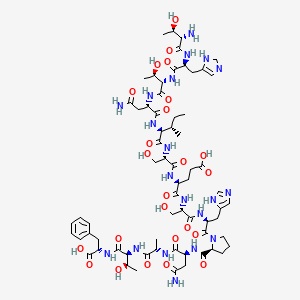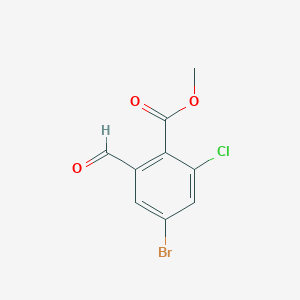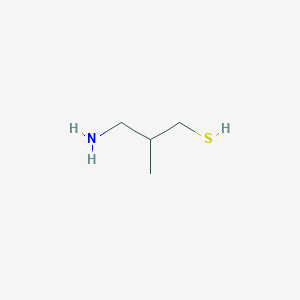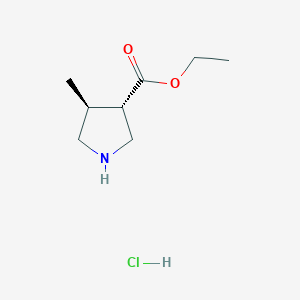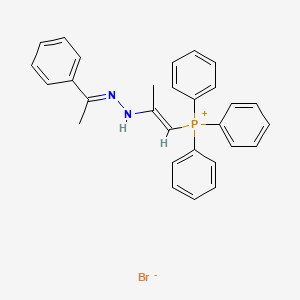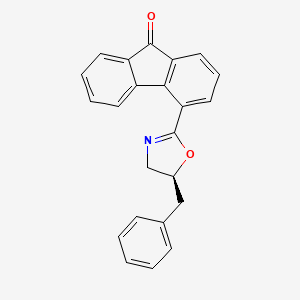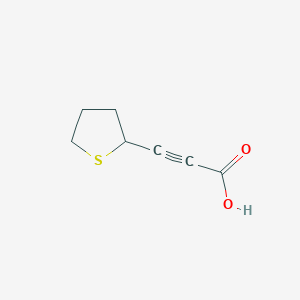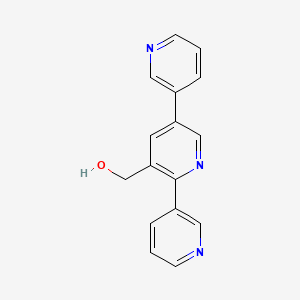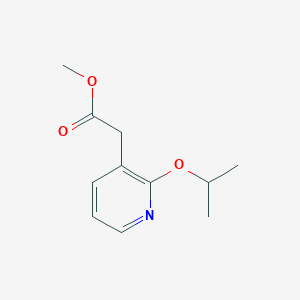
Methyl2-(2-isopropoxypyridin-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(2-isopropoxypyridin-3-yl)acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-isopropoxypyridin-3-yl)acetate typically involves the esterification of 2-(2-isopropoxypyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2-isopropoxypyridin-3-yl)acetic acid+methanolacid catalystthis compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, allowing for easier separation and purification of the final product.
化学反応の分析
Types of Reactions
Methyl2-(2-isopropoxypyridin-3-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: 2-(2-isopropoxypyridin-3-yl)acetic acid and methanol.
Reduction: 2-(2-isopropoxypyridin-3-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学的研究の応用
Methyl2-(2-isopropoxypyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its ester functionality.
作用機序
The mechanism of action of Methyl2-(2-isopropoxypyridin-3-yl)acetate primarily involves its ester group. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The pyridine ring can interact with various molecular targets, potentially influencing enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
Methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate: Another ester with a different heterocyclic ring.
Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride: Contains a sulfur atom in the heterocyclic ring.
Uniqueness
Methyl2-(2-isopropoxypyridin-3-yl)acetate is unique due to the presence of the isopropoxy group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other esters and heterocyclic compounds, potentially offering unique properties and applications.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl 2-(2-propan-2-yloxypyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11-9(5-4-6-12-11)7-10(13)14-3/h4-6,8H,7H2,1-3H3 |
InChIキー |
LJYOGGZXFMNSFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC=N1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


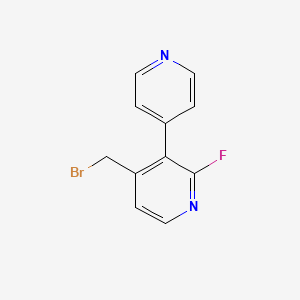
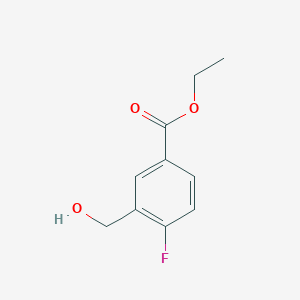
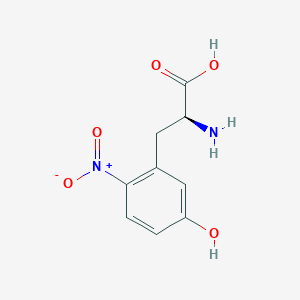
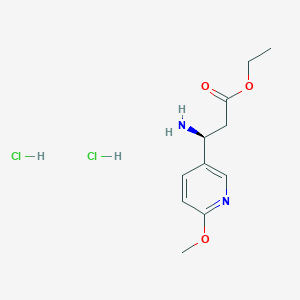
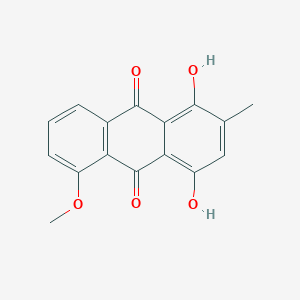
![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)
